Sitagliptin-D4 Hydrochloride is a deuterated form of sitagliptin, a medication primarily used in the management of Type II diabetes. This compound is significant for research purposes, particularly in pharmacokinetic studies and metabolic investigations. The introduction of deuterium, a stable isotope of hydrogen, enhances the analytical capabilities when studying the drug's behavior in biological systems.
Sitagliptin-D4 Hydrochloride is synthesized through various chemical processes, with patents detailing methods for its preparation. These processes often involve multiple steps to ensure high purity and yield, making it suitable for scientific applications. The compound can be sourced from chemical suppliers specializing in labeled compounds.
Sitagliptin-D4 Hydrochloride falls under the category of pharmaceuticals and specifically belongs to the class of dipeptidyl peptidase-4 inhibitors. It is utilized as an internal standard in quantitative analyses, particularly in mass spectrometry.
The synthesis of Sitagliptin-D4 Hydrochloride typically involves a multi-step chemical reaction process. One notable method includes an eight-step synthesis starting from hydrazine hydrate and employing ethylene-D4 as a deuterium source.
Technical Details:
The molecular formula for Sitagliptin-D4 Hydrochloride is , with a molecular weight of approximately 447.81 g/mol. Its structure features several functional groups typical of sitagliptin, including a primary amine and a carbonyl group.
Sitagliptin-D4 Hydrochloride can participate in various chemical reactions relevant to its function as a pharmaceutical agent. Its primary reaction involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.
Technical Details:
The mechanism by which Sitagliptin-D4 Hydrochloride exerts its effects involves competitive inhibition of DPP-4:
Sitagliptin-D4 Hydrochloride exhibits several notable physical and chemical properties:
Sitagliptin-D4 Hydrochloride serves primarily as an internal standard for analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. Its applications include:
The development of sitagliptin-d4 hydrochloride parallels the patent expiration of the parent drug sitagliptin (originally branded as Januvia®, FDA-approved in 2006) [4] [7]. With the 2023 approval of generic sitagliptin formulations (e.g., Zituvio®), demand surged for robust analytical tools to monitor drug equivalence and quality [4]. This compound is classified as a stable isotope-labeled internal standard under ISO guidelines, not as a therapeutic agent. It holds CAS numbers 1426173-93-4 (free base) and 1620233-77-3 (hydrochloride), which are essential for regulatory documentation in drug submission files like Abbreviated New Drug Applications (ANDAs) [3] [10]. Regulatory bodies permit its use in bioanalytical method validation without additional therapeutic approvals, as it is strictly employed for research [10].
Sitagliptin-d4 hydrochloride addresses critical gaps in diabetes drug research, particularly in quantifying minute drug concentrations in physiological fluids with high accuracy. Its deployment enhances the reliability of pharmacokinetic (PK) studies by minimizing matrix effects in mass spectrometry—a common challenge when analyzing complex samples like plasma or urine [1] [8]. Key applications include:
Table 2: Analytical Applications of Sitagliptin-d4 Hydrochloride in Research
Application Domain | Purpose | Reference Technique |
---|---|---|
Pharmacokinetic Assays | Quantify sitagliptin plasma concentrations | LC-MS/MS [9] |
Metabolite Identification | Differentiate parent drug from metabolites | High-resolution MS [8] |
Method Validation | Assess accuracy/precision of assays | FDA/EMA-compliant protocols [10] |
The compound’s utility is amplified by sitagliptin’s pharmacokinetic profile: high bioavailability (87%) and renal excretion (80%) necessitate sensitive methods to monitor exposure variations in patients with renal impairment [6] [9]. As generic markets expand, sitagliptin-d4 hydrochloride remains indispensable for ensuring therapeutic equivalence and patient safety.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7